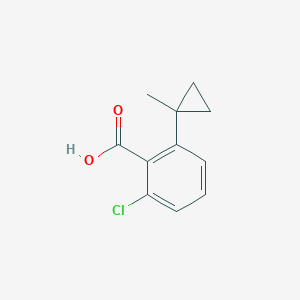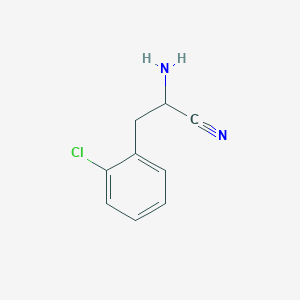
2-Amino-3-(2-chlorophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. This compound is a derivative of phenylalanine, where the amino group is attached to the second carbon of the propanenitrile chain, and a chlorine atom is substituted at the ortho position of the benzene ring. It is a white to off-white solid and is primarily used in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorophenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2-chlorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-3-(2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: A phenylalanine derivative with similar structural features but different functional groups.
2-Amino-3-(2-bromophenyl)propanenitrile: Similar structure with a bromine atom instead of chlorine.
2-Amino-3-(2-fluorophenyl)propanenitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-Amino-3-(2-chlorophenyl)propanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and nitrile group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H9ClN2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2-amino-3-(2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2 |
Clé InChI |
WOIRQCQVQPODJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(C#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


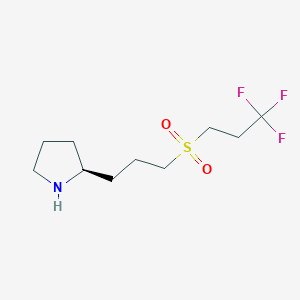
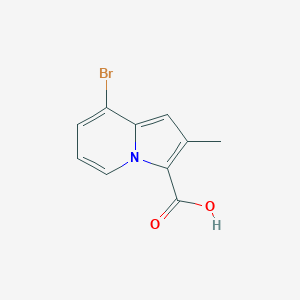

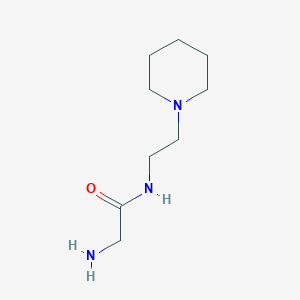
![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)

![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)


![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)
